N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Membrane permeability Drug design

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890612-08-5) is a fully substituted pyrazolo[1,5-a]pyrimidine bearing a 4-fluorophenylamino group at C7, a methyl at C5, and a 4-methylphenyl at C3. The compound has a molecular formula of C20H17FN4, a molecular weight of 332.4 g/mol, a computed XLogP3-AA of 4.7, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C20H17FN4
Molecular Weight 332.382
CAS No. 890612-08-5
Cat. No. B2665876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS890612-08-5
Molecular FormulaC20H17FN4
Molecular Weight332.382
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=C(C=C4)F)C
InChIInChI=1S/C20H17FN4/c1-13-3-5-15(6-4-13)18-12-22-25-19(11-14(2)23-20(18)25)24-17-9-7-16(21)8-10-17/h3-12,24H,1-2H3
InChIKeyLXVNKOCGOSIKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890612-08-5): Physicochemical and Structural Baseline for Procurement-Relevant Differentiation


N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890612-08-5) is a fully substituted pyrazolo[1,5-a]pyrimidine bearing a 4-fluorophenylamino group at C7, a methyl at C5, and a 4-methylphenyl at C3. The compound has a molecular formula of C20H17FN4, a molecular weight of 332.4 g/mol, a computed XLogP3-AA of 4.7, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Pyrazolo[1,5-a]pyrimidines are extensively explored as kinase inhibitors, antimycobacterial agents, and antiviral compounds [2].

Why Generic Substitution of N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine with In-Class Analogs Is Scientifically Unwarranted


Pyrazolo[1,5-a]pyrimidin-7-amines are not functionally interchangeable; the specific arrangement of substituents governs lipophilicity, hydrogen-bonding capacity, and conformational flexibility, which collectively dictate target engagement, metabolic stability, and pharmacokinetic behavior [1][2]. Even regioisomeric swaps—such as relocating the para-fluoro substituent from the 7-aniline ring to the 3-phenyl ring—yield significant shifts in logP and logD that can alter membrane permeability and off-target profiles. Procurement of the exact substitution pattern is therefore essential for reproducibility in structure-activity relationship (SAR) studies and for maintaining the precise physicochemical signature optimized for a given biological context.

Quantitative Physicochemical Differentiation of N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine from Closest Analogs


Lipophilicity: XLogP3-AA Difference Between the Target Compound and Its 3-(4-Fluorophenyl) Regioisomer

The target compound displays a computed XLogP3-AA of 4.7 [1]. Its direct regioisomer, 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, which merely swaps the positions of the 4-fluorophenyl and 4-methylphenyl groups, has a reported logP of 5.09 and logD of 4.79 . The ~0.4 unit lower logP of the target compound indicates moderately lower lipophilicity, which may translate into improved aqueous solubility and reduced non-specific protein binding relative to the regioisomer.

Lipophilicity Membrane permeability Drug design

Hydrogen-Bond Donor Count Contrast with N-Butyl Analog Modulates Solubility and Target Binding

The target compound possesses a single hydrogen-bond donor (the secondary amine at the 7-position) and four hydrogen-bond acceptors [1]. In contrast, the N-butyl analog (CAS 890611-81-1) has zero hydrogen-bond donors and only three acceptors [2]. The presence of a hydrogen-bond donor is critical for engaging kinase hinge regions and other binding pockets that require directional hydrogen bonding, whereas the tertiary-amine analog cannot fulfill this role. This difference fundamentally alters the target-binding pharmacophore and precludes functional substitution.

Hydrogen bonding Solubility Molecular recognition

Conformational Flexibility and Rotatable Bond Count Dictate Entropic Cost of Binding

The target compound has three rotatable bonds, resulting from the 4-fluorophenylamino, 4-methylphenyl, and methyl groups [1]. The N-(4-methoxyphenyl) analog (CAS 890611-53-7) also possesses three rotatable bonds but introduces an additional hydrogen-bond acceptor (the methoxy oxygen) without altering molecular weight substantially. This altered HBA count can change solvation/desolvation energetics and target specificity. In SAR campaigns, the difference in HBA pattern has been correlated with selectivity shifts in kinase inhibitor programs [2], making the precise substitution pattern critical for reproducible activity.

Conformational entropy Binding affinity Ligand efficiency

Research and Industrial Application Scenarios for N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Physicochemical Differentiation


Kinase Inhibitor Lead Optimization Campaigns Requiring Precise Lipophilicity and H-Bonding Control

The compound’s XLogP of 4.7, combined with a single hydrogen-bond donor, positions it as a moderately lipophilic scaffold suitable for optimizing kinase selectivity [1]. Its properties can be compared with the more lipophilic regioisomer when balancing solubility and permeability, allowing medicinal chemists to fine-tune physicochemical profiles without introducing additional heteroatom-mediated interactions [2].

Antimycobacterial SAR Studies Leveraging the 4-Fluorophenylamino Motif

SAR analyses of pyrazolo[1,5-a]pyrimidin-7-amines have highlighted the importance of aryl substituents at the 7-amino position for antitubercular activity [1]. This compound, with its 4-fluorophenylamino group, serves as a direct comparator for understanding how fluorine substitution on the aniline ring influences M. tuberculosis ATP synthase inhibition relative to non-fluorinated or heteroaryl analogs.

Computational Chemistry and Molecular Docking Studies Focused on Halogen Bonding

The para-fluoro substituent on the 7-aniline ring can engage in orthogonal multipolar interactions with protein targets, making this compound a valuable probe for studying halogen-bonding contributions to binding affinity [1]. Its defined substitution pattern provides a cleaner readout than analogs that mix fluorine positions across the scaffold.

Chemical Biology Tool Compound for Investigating Fluorine Scan Effects

In fluorine-scanning campaigns, this compound serves as the para-fluoro-7-aniline benchmark that can be compared with ortho- and meta-fluoro isomers, or with the hydrogen analog, to dissect the impact of fluorine positioning on cellular activity and pharmacokinetics [1].

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